8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the core bicyclic structure. This is followed by the introduction of the thiophene-2-carbonyl and 1H-1,2,3-triazol-1-yl groups through a series of organic reactions. Common synthetic routes include:
Cycloaddition Reactions: Utilizing azides and alkynes to form the triazole ring.
Acylation Reactions: Introducing the thiophene-2-carbonyl group using acyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Dihydrotriazoles: From reduction of the triazole ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through:
Inhibition or Activation: Depending on the target, the compound can inhibit or activate enzymatic functions.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Thiophene-2-carbonyl Compounds: Molecules featuring the thiophene-2-carbonyl group but lacking the bicyclic core.
1H-1,2,3-triazole Derivatives: Compounds containing the triazole ring with various substituents.
Uniqueness
8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32
This detailed overview highlights the significance of 8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in various scientific domains, emphasizing its synthetic routes, chemical behavior, and research applications.
Properties
IUPAC Name |
thiophen-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-2-1-7-20-13)18-10-3-4-11(18)9-12(8-10)17-6-5-15-16-17/h1-2,5-7,10-12H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHRGLGOBOKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CS3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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